Ethylenediaminetetraacetic-d12 acid (CAS 203806-08-0) is a highly enriched, stable isotope-labeled derivative of the ubiquitous chelating agent EDTA, featuring complete deuteration of its ethylene and acetate methylene hydrogens. It retains the robust multidentate metal-binding affinity of unlabeled EDTA, forming stable hexadentate complexes with transition metals, alkaline earths, and paramagnetic ions [1]. However, the substitution of 12 protons with deuterium increases its molecular weight by approximately 12 Da and renders the carbon-bound hydrogen sites invisible to proton nuclear magnetic resonance (1H-NMR) spectroscopy [2]. Consequently, EDTA-d12 is primarily procured by analytical, environmental, and structural biology laboratories as a highly specified internal standard for isotope dilution mass spectrometry (IDMS) and as a spectrally silent paramagnetic shift suppressor in high-resolution NMR metabolomics [3].
Substituting EDTA-d12 with standard, unlabeled EDTA compromises both mass spectrometry and NMR metabolomics workflows. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), unlabeled EDTA cannot function as an internal standard because it is indistinguishable from endogenous or environmental EDTA, leaving the analysis highly vulnerable to uncorrected matrix-induced ion suppression [1]. In 1H-NMR applications, while unlabeled EDTA successfully chelates line-broadening paramagnetic ions (such as Fe3+ and Cu2+), it introduces massive, interfering proton resonances—specifically intense singlets at 3.42 and 3.72 ppm, and broad complexation peaks between 2.7 and 3.2 ppm [2]. These background signals obscure critical metabolite peaks, such as dimethylamine or citrate, rendering unlabeled EDTA practically unusable for high-resolution, untargeted metabolomic profiling[3].
In 1H-NMR profiling of complex biological extracts, paramagnetic ions (e.g., Fe3+, Cu2+) cause severe line broadening of organic acid resonances. While unlabeled EDTA chelates these ions, it introduces strong proton resonances at 3.42 and 3.72 ppm, as well as broad complexation signals between 2.7 and 3.2 ppm, which obscure critical metabolites like dimethylamine (2.706 ppm) [1]. Substituting with EDTA-d12 (typically added at 1–10 mM) completely suppresses paramagnetic line broadening while remaining 'invisible' in the 1H-NMR spectrum, ensuring 100% elimination of chelator-derived proton background interference [2].
| Evidence Dimension | 1H-NMR background signals |
| Target Compound Data | Zero background proton resonances (invisible in 1H-NMR) |
| Comparator Or Baseline | Unlabeled EDTA (intense singlets at 3.42, 3.72 ppm; broad peaks at 2.7-3.2 ppm) |
| Quantified Difference | 100% elimination of EDTA-derived proton background interference |
| Conditions | 1H-NMR of plant/tissue extracts with 1-10 mM chelator added to suppress paramagnetic ions |
Procuring EDTA-d12 is essential for researchers conducting high-throughput 1H-NMR metabolomics who must neutralize paramagnetic ions without masking critical target metabolite peaks.
Environmental and biological matrices cause significant ion suppression during electrospray ionization (ESI) mass spectrometry. Using EDTA-d12 as an internal standard provides a clean +12 Da mass shift (e.g., m/z 305 [M+H]+) compared to unlabeled EDTA (m/z 293 [M+H]+) [1]. This 12 Da separation allows for accurate isotope dilution mass spectrometry (IDMS), correcting for matrix-induced signal variations and enabling absolute quantification of anthropogenic chelates with method detection limits as low as 1 µg/L in complex surface waters[2].
| Evidence Dimension | Mass-to-charge ratio (m/z) separation for IDMS |
| Target Compound Data | +12 Da mass shift (m/z 305[M+H]+) |
| Comparator Or Baseline | Unlabeled EDTA (m/z 293 [M+H]+) |
| Quantified Difference | 12 Da separation, enabling >99% resolution from the native analyte isotope envelope |
| Conditions | LC-ESI-MS/MS analysis of surface waters or wastewater extracts |
Procuring the d12 isotopologue is mandatory for regulatory or environmental labs requiring absolute, matrix-corrected quantification of EDTA in complex samples.
EDTA-d12 is routinely added (typically at 1–10 mM) to crude biological extracts to chelate paramagnetic ions (like Fe3+, Mn2+, Cu2+) that would otherwise cause severe line broadening of metabolite peaks. Because it is fully deuterated, it does not introduce interfering proton signals, making it a necessary substitution over unlabeled EDTA for high-resolution profiling [1].
Used as an internal standard spiked into wastewater, river water, or drinking water samples prior to LC-MS/MS analysis. The +12 Da mass shift allows precise tracking of extraction recovery and correction of electrospray ionization matrix effects, enabling accurate quantification of anthropogenic aminopolycarboxylate chelates [2].
Employed in the preparation of NMR samples for metalloproteins or membrane proteins where trace paramagnetic impurities must be sequestered without adding background signals to the 1D or 2D proton NMR spectra, ensuring high signal-to-noise ratios for protein structural elucidation [3].
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